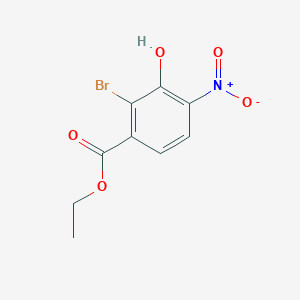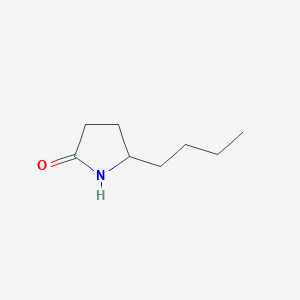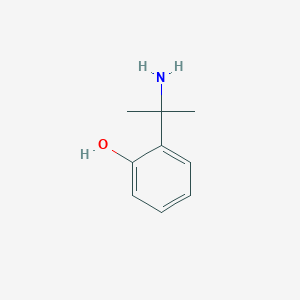
2-chloro-4-cyanophenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-cyanophenyl isothiocyanate is an organic compound with the molecular formula C8H3ClN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isothiocyanate group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyanophenyl isothiocyanate typically involves the reaction of 3-chloro-4-aminobenzonitrile with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Starting Material: 3-Chloro-4-aminobenzonitrile.
Reagent: Thiophosgene (or an alternative isothiocyanate-forming reagent).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-cyanophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with primary or secondary amines.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
2-chloro-4-cyanophenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-4-cyanophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in bioconjugation and labeling studies, where it can modify proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-isocyanato-benzonitrile: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Isothiocyanato-benzonitrile: Lacks the chlorine substituent at the third position.
3-Bromo-4-isothiocyanato-benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-chloro-4-cyanophenyl isothiocyanate is unique due to the presence of both a chlorine atom and an isothiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H3ClN2S |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
3-chloro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
Clé InChI |
SSCHOBJLMMBIML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)Cl)N=C=S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B8699060.png)
![8-Oxabicyclo[3.2.1]oct-6-en-2-one](/img/structure/B8699062.png)










